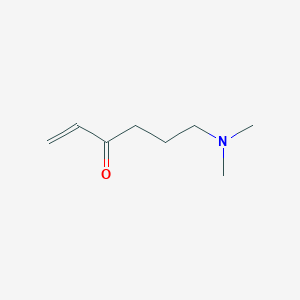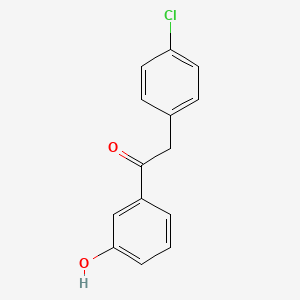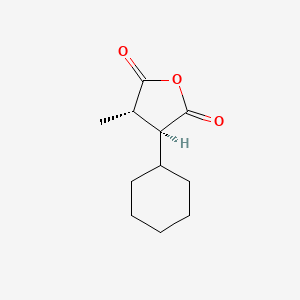
(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione is a chiral compound with significant interest in organic chemistry and various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using organocatalysts under “on water” conditions . The reaction conditions often include low loading of catalysts (e.g., 0.5 mol%) and specific reagents such as dithiomalonates and nitrostyrenes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-3-Hexyl-4-methyloxolane-2,5-dione: Similar structure with a hexyl group instead of a cyclohexyl group.
(3S,4S)-3-Cyclohexyl-4-ethyl-oxolane-2,5-dione: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione is unique due to its specific stereochemistry and the presence of both cyclohexyl and methyloxolane groups. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
65424-96-6 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(3S,4S)-3-cyclohexyl-4-methyloxolane-2,5-dione |
InChI |
InChI=1S/C11H16O3/c1-7-9(11(13)14-10(7)12)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-,9+/m0/s1 |
Clé InChI |
PGXVHPCIVGWIMS-IONNQARKSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)OC1=O)C2CCCCC2 |
SMILES canonique |
CC1C(C(=O)OC1=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


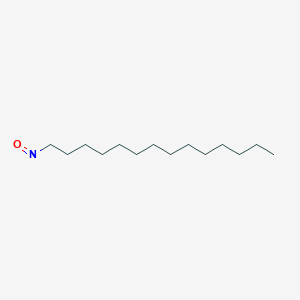
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)

![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
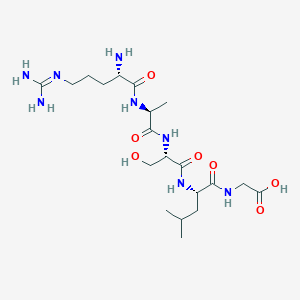
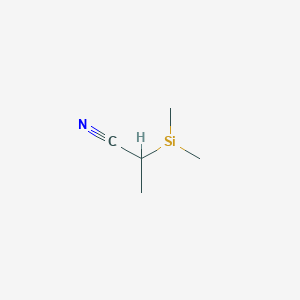
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
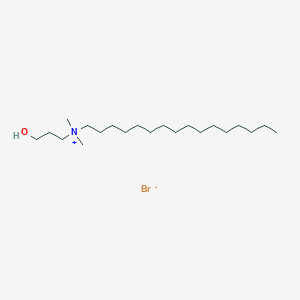
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
